
2-(2-Aminoethyl)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Aminoethyl)pyridine hydrochloride is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-(2-Aminoethyl)pyridine hydrochloride is primarily utilized as an active pharmaceutical ingredient (API). It serves as a precursor in the synthesis of various biologically active compounds. The compound's structure allows it to interact with biological systems effectively, making it valuable in drug development.
Anticancer Activity
Research indicates that derivatives of 2-(2-Aminoethyl)pyridine exhibit potential anticancer properties. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of cancer cells by interfering with cellular mechanisms involved in proliferation and survival .
Antimicrobial Properties
Recent investigations have highlighted the antimicrobial efficacy of 2-(2-Aminoethyl)pyridine and its derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Organic Synthesis
The compound is a versatile building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Synthesis of Metal Complexes
This compound can act as a ligand in coordination chemistry. It forms stable complexes with transition metals such as copper and cadmium, which are characterized using techniques like single-crystal X-ray diffraction and NMR spectroscopy . These metal complexes are studied for their potential applications in catalysis and material science.
Formation of Schiff Bases
The compound can react with aldehydes to form Schiff bases, which are significant in organic synthesis due to their utility in the development of pharmaceuticals and agrochemicals . The ability to form these compounds enhances its role as a synthetic intermediate.
Material Science
In material science, this compound is utilized for developing advanced materials due to its unique chemical properties.
Polymer Chemistry
Pyridine derivatives are incorporated into polymer matrices to enhance their mechanical and thermal properties. The presence of nitrogen atoms within the polymer backbone can improve adhesion, thermal stability, and chemical resistance, making them suitable for industrial applications .
Supramolecular Chemistry
The compound's ability to form hydrogen bonds and coordinate with metal ions makes it valuable in supramolecular chemistry, where it can be used to create complex structures with specific functionalities .
Case Studies
Eigenschaften
CAS-Nummer |
24319-18-4 |
|---|---|
Molekularformel |
C7H11ClN2 |
Molekulargewicht |
158.63 g/mol |
IUPAC-Name |
2-pyridin-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5,8H2;1H |
InChI-Schlüssel |
CGTWPKMZGWJCGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)CCN.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














